molecular formula C8H12STe B14445158 3-(Butyltellanyl)thiophene CAS No. 73550-39-7

3-(Butyltellanyl)thiophene

Cat. No.: B14445158
CAS No.: 73550-39-7
M. Wt: 267.8 g/mol
InChI Key: JIJISVNXPPCASC-UHFFFAOYSA-N
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Description

Significance of Organochalcogen Compounds in Advanced Materials and Catalysis

Organochalcogen compounds, which incorporate elements from Group 16 of the periodic table (oxygen, sulfur, selenium, and tellurium), are fundamental building blocks in numerous scientific disciplines. a2zjournals.com While sulfur and oxygen-containing compounds are widespread, the heavier organoselenium and organotellurium analogs have garnered substantial interest for their distinct properties that are beneficial in advanced materials and catalysis. researchgate.net

The significance of these compounds stems from the unique characteristics of the chalcogen atom, which influences the electronic structure, stability, and reactivity of the molecule. In the context of tellurium, its large atomic radius, high polarizability, and the relative weakness of the carbon-tellurium (C-Te) bond lead to unique applications. researchgate.net These properties are harnessed in various domains:

Advanced Materials: Organotellurium compounds are explored for their potential in developing novel materials. a2zjournals.com They have been used as precursors for producing metal chalcogenide nanomaterials and thin films, which are integral to semiconductor and photovoltaic technologies. rsc.org The distinct electronic properties of organotellurium molecules make them candidates for donor molecules in charge-transfer complexes and conductive polymers. miamioh.edu

Catalysis: In the realm of catalysis, organotellurium compounds serve as ligands for metal centers or as catalysts themselves. a2zjournals.com The hemilabile nature of ligands containing both a soft tellurium donor and a hard donor like nitrogen allows for the design of efficient homogeneous catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.orgcolab.ws The lability of the C-Te bond can be exploited in various organic transformations. Furthermore, organotellurium ligands have been used to stabilize palladium nanoparticles, which in turn catalyze reactions like the O-arylation of phenols. colab.ws

Overview of Tellurium-Containing Heterocyclic Systems

Heterocyclic chemistry is a vast field, and the introduction of a tellurium atom into a cyclic framework creates a unique class of compounds with characteristic properties. acs.org The development of organotellurium chemistry has led to the synthesis of numerous tellurium-containing heterocycles, whose reactivity and preparation methods show distinct peculiarities compared to their sulfur and selenium counterparts. researchgate.net

These systems can be broadly categorized based on ring size and the presence of other heteroatoms. Five-membered and six-membered rings are the most studied. acs.orgtandfonline.com

Five-Membered Rings: This category includes tellurophenes (the tellurium analog of thiophene), dihydrotellurophenes, and their benzo-fused derivatives. miamioh.edu A significant portion of these compounds were synthesized and characterized more extensively since the late 1970s. tandfonline.com Their chemistry is marked by the unique electronic nature of the tellurium atom, which can be readily oxidized from Te(II) to Te(IV), a diagnostic reaction for confirming the presence of a new tellurium heterocycle. e-bookshelf.de

Six-Membered Rings: Saturated six-membered rings with one tellurium atom, known as telluranes, were among the earliest tellurium heterocycles studied. e-bookshelf.de Their unsaturated derivatives and other systems like telluropyrylium compounds have also been synthesized. miamioh.edu

Heterocycles with Multiple Heteroatoms: More complex systems incorporating tellurium alongside other heteroatoms like nitrogen, oxygen, or phosphorus have been developed. miamioh.edu Examples include 1,3-benzotellurazole and 1,4,2-oxatellurazole. researchgate.net These compounds often feature unusual bonding, such as hypervalent bonds, where the tellurium atom exceeds the standard octet of electrons. e-bookshelf.de

The reactivity of these heterocycles is influenced by the high nucleophilicity of tellurolate anions and diorganyl tellurides when compared to their lighter chalcogen analogs. researchgate.net

Research Context of 3-(Butyltellanyl)thiophene within Thiophene (B33073) Derivatives

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and synthetic organic chemistry. nih.govsciensage.info The incorporation of a tellurium moiety onto the thiophene ring, as in this compound, merges the well-established chemistry of thiophene with the unique features of organotellurium compounds.

Thiophene itself is an aromatic five-membered ring containing a sulfur atom. sciensage.info Its derivatives are known to exhibit a broad spectrum of biological activities and are components of several marketed drugs. nih.gov They are also crucial building blocks for organic electronic materials due to their electron-rich nature and propensity for polymerization.

The introduction of a butyltellanyl (-TeBu) group at the 3-position of the thiophene ring creates a molecule with specific research interest. Organotellanyl-substituted heterocycles, such as 2,5-bis-(butyltelluro)thiophene, have been utilized as versatile precursors in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the efficient synthesis of acetylenic and aryl-substituted thiophenes, which are classes of compounds with potential biological activities and applications in materials science. researchgate.net

The research on compounds like this compound is often focused on their utility as synthetic intermediates. The C-Te bond can be selectively cleaved and functionalized, providing a pathway to thiophene derivatives that might be difficult to access through other synthetic routes. For instance, the Suzuki-Miyaura cross-coupling reaction of related 2-(butyltellanyl)thiophenes has been described. phorteeducacional.com.br This positions this compound and its isomers as valuable tools for synthetic chemists aiming to create complex thiophene-based molecules for various applications, from pharmaceuticals to electronic materials. researchgate.net

Properties

CAS No.

73550-39-7

Molecular Formula

C8H12STe

Molecular Weight

267.8 g/mol

IUPAC Name

3-butyltellanylthiophene

InChI

InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

JIJISVNXPPCASC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C1=CSC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Butyltellanyl Thiophene and Analogous Structures

Direct C-Te Bond Formation Strategies

The direct introduction of a tellurium moiety onto a pre-existing thiophene (B33073) ring is a common and effective approach for the synthesis of 3-(butyltellanyl)thiophene. This can be achieved through several key methodologies, including metal-halogen exchange reactions followed by electrophilic trapping, and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange Reactions and Electrophilic Trapping of Thiophenyllithium Intermediates

A well-established method for forming carbon-heteroatom bonds is through metal-halogen exchange, which converts an organic halide into a highly reactive organometallic intermediate. wikipedia.org This strategy is particularly useful for the synthesis of organolithium reagents from organohalides. wikipedia.orgresearchgate.net In the context of thiophene chemistry, 3-halothiophenes, such as 3-bromothiophene (B43185), can undergo a lithium-halogen exchange reaction when treated with an organolithium reagent like n-butyllithium. rsc.orggoogle.com This process generates a 3-thienyllithium intermediate. rsc.orggoogle.com

A practical process for a similar compound, 3-(methylthio)thiophene, involves the addition of 3-bromothiophene to a solution of butyllithium (B86547) in a mixture of alkanes and an ether like tetrahydrofuran (B95107) (THF) at temperatures between -30°C and -25°C. google.com This carefully controlled addition leads to the formation of 3-lithiothiophene, which is then reacted with an electrophile, in this case, dimethyl disulfide, to yield the final product. google.com This method highlights the importance of temperature and solvent control in managing the exothermic nature of the metal-halogen exchange and subsequent electrophilic trapping.

Reactant 1Reactant 2ReagentProductRef.
3-Bromothiophenen-ButyllithiumButyltellurium bromideThis compound wikipedia.orgrsc.org
3-Bromothiophenen-ButyllithiumDimethyl disulfide3-(Methylthio)thiophene google.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net These methods offer high selectivity and functional group tolerance under relatively mild reaction conditions. rsc.org

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that typically involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.org While traditionally used for C-C bond formation, variations of this reaction can be adapted for C-Te bond formation. For instance, the synthesis of 2-aryl- and 2,5-diarylthiophenes has been achieved through the Suzuki-Miyaura cross-coupling of 2-(butyltellanyl) or 2,5-bis(butyltellanyl)thiophenes with potassium aryltrifluoroborate salts. researchgate.netgrafiati.com This demonstrates the utility of organotellurium compounds as coupling partners in palladium-catalyzed reactions.

The general catalytic cycle of a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The synthesis of various cyclopropylthiophenes has been optimized using a palladium(II) acetate/SPhos catalyst system, highlighting the effectiveness of palladium catalysis in functionalizing thiophene rings. nih.gov

Reactant 1Reactant 2Catalyst SystemProductRef.
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(dppf)Cl2, K2CO32,5-Diisopropenylthiophene rsc.org
BromothiophenesCyclopropylboronic acidPd(OAc)2, SPhos, K3PO4Cyclopropylthiophenes nih.gov
2-(Butyltellanyl)thiophenesPotassium aryltrifluoroborate saltsPalladium catalyst2-Arylthiophenes researchgate.netgrafiati.com

The Sonogashira coupling, another cornerstone of palladium-catalyzed cross-coupling, facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This methodology has been extended to include organotellurium compounds. For example, 2,5-bis(butyltelluro)thiophene serves as a convenient precursor for the synthesis of 2,5-bis(acetylenic)thiophenes through a palladium-catalyzed cross-coupling reaction with terminal alkynes. researchgate.net This approach allows for the synthesis of both symmetrically and unsymmetrically substituted acetylenic thiophene derivatives under mild conditions. researchgate.net

Furthermore, the Sonogashira cross-coupling reaction of vinylic and heteroaromatic tellurium dichlorides with terminal alkynes, using a PdCl2/CuI catalyst system, has been explored to produce enynes and 2-alkynyl substituted heteroaromatic compounds in good yields. researchgate.net These reactions demonstrate the versatility of organotellurium compounds in forming C-C triple bonds on a thiophene core.

Reactant 1Reactant 2Catalyst SystemProductRef.
2,5-Bis(butyltelluro)thiopheneTerminal alkynesPalladium catalyst2,5-Bis(acetylenic)thiophenes researchgate.net
Heteroaromatic tellurium dichloridesTerminal alkynesPdCl2/CuI2-Alkynyl substituted heteroaromatics researchgate.net

Electrophilic Cyclization Reactions

Electrophilic cyclization provides a powerful strategy for the one-step construction of substituted heterocyclic systems. thieme-connect.com This approach involves the intramolecular reaction of a nucleophile with an electrophilically activated unsaturated bond.

Cyclization of Chalcogenoenynes with Butyltellurium Tribromide

A notable application of electrophilic cyclization for the synthesis of tellurium-containing heterocycles involves the reaction of (Z)-chalcogenoenynes with butyltellurium tribromide (BuTeBr3). thieme-connect.comthieme-connect.com This tellurium(IV) species is more electrophilic and stable than butyltellurium bromide (BuTeBr). thieme-connect.com The reaction proceeds cleanly under mild conditions to afford 3-(butyltellanyl)chalcogenophenes, including thiophene derivatives, in moderate to excellent yields. thieme-connect.comthieme-connect.com

The proposed mechanism involves the electrophilic attack of BuTeBr3 on the alkyne of the chalcogenoenyne, leading to a cationic intermediate which then undergoes intramolecular cyclization. A subsequent reduction step, typically with sodium borohydride (B1222165), furnishes the final 3-(butyltellanyl)chalcogenophene product. thieme-connect.com This methodology has been successfully applied to the synthesis of various 3-(butyltellanyl)selenophenes and 3-(butyltellanyl)tellurophenes. thieme-connect.com

SubstrateElectrophileProductYieldRef.
(Z)-SelenoenynesBuTeBr33-(Butyltellanyl)selenophenesModerate to Excellent thieme-connect.comthieme-connect.com
(Z)-TelluroenynesBuTeBr33-(Butyltellanyl)tellurophenesGood thieme-connect.com

This method offers a direct route to functionalized chalcogenophenes that can be further elaborated using palladium-catalyzed cross-coupling reactions, demonstrating the synthetic utility of the resulting 3-(butyltellanyl) group. thieme-connect.com

Precursor Synthesis and Functionalization of Thiophene Substrates

The journey towards this compound often begins with the careful preparation and functionalization of the thiophene ring, creating a suitable electrophilic site for the introduction of the butyltellanyl moiety.

The introduction of a halogen atom, typically bromine or iodine, at the 3-position of the thiophene ring is a common and effective strategy to create a reactive site for subsequent cross-coupling reactions. These halogenated thiophenes serve as key precursors for the formation of the C-Te bond.

One established method for the synthesis of halogenated thiophenes involves the direct halogenation of a thiophene derivative. For instance, the synthesis of 2,4-dibromo-3-methylthiophene (B6597321) can be achieved through a one-pot bromination/debromination procedure starting from 3-methylthiophene. rsc.org This di-brominated compound can then be selectively functionalized.

Another approach involves the vapor phase chlorination of thiophene derivatives. For example, 3,4,5-trichloro-2-thiophenenitrile has been synthesized on a multi-kilogram scale by reacting 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures (500°C) with a short residence time. rsc.org While this demonstrates an industrial-scale process for highly chlorinated thiophenes, the synthesis of specifically 3-halogenated thiophenes often requires more controlled methods to achieve the desired regioselectivity.

Furthermore, direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives using molecular iodine in the presence of a base like sodium bicarbonate provides a route to 3-iodothiophene (B1329286) derivatives under mild, room temperature conditions. organic-chemistry.org These 3-iodothiophenes are excellent substrates for subsequent palladium-catalyzed cross-coupling reactions.

The following table summarizes various halogenated thiophene precursors and the methods for their preparation:

PrecursorStarting MaterialReagents and ConditionsReference
2,4-Dibromo-3-methylthiophene3-MethylthiopheneBromination/debromination rsc.org
3,4,5-Trichloro-2-thiophenenitrile2-ThiophenecarbonitrileCl₂, 500°C, vapor phase rsc.org
3-Iodothiophene derivatives1-Mercapto-3-yn-2-olsI₂, NaHCO₃, MeCN, room temperature organic-chemistry.org
3-HalothiophenesHomopropargyl sulfidesCopper halide salts, DMA, air researchgate.net

The formation of the C-Te bond often involves a nucleophilic tellurium species reacting with an electrophilic thiophene precursor. A highly effective and common strategy is the in situ generation of the tellurium reagent, which avoids the isolation of often unstable and air-sensitive tellurols or their salts.

A widely used method for generating sodium telluride (Na₂Te) in situ involves the reduction of elemental tellurium with a suitable reducing agent. Sodium borohydride (NaBH₄) in a solvent like dimethylformamide (DMF) is frequently employed for this purpose. mdpi.com The resulting Na₂Te is a potent nucleophile that can react with alkyl halides. For the synthesis of this compound, the in situ generated sodium telluride would be reacted with a butyl halide to form sodium butanetellurolate (NaTeBu), which then displaces the halogen on the 3-halothiophene.

The general procedure for the in situ generation of sodium telluride and subsequent reaction with an organyl halide involves heating elemental tellurium with NaBH₄ in DMF, followed by the addition of the halide and further stirring at a controlled temperature. mdpi.com

The proposed reaction pathway for the formation of diorganyl tellurides via in situ generated sodium telluride is as follows:

Formation of Sodium Telluride: Te + 2 NaBH₄ → Na₂Te + B₂H₆ + H₂

Formation of Sodium Alkyltelluride: Na₂Te + R-X → R-TeNa + NaX

Formation of Diorganyl Telluride: R-TeNa + R'-X → R-Te-R' + NaX

In the context of synthesizing this compound, R would be a butyl group and R' would be the 3-thienyl group (from 3-halothiophene).

Optimization of Reaction Conditions and Mechanistic Considerations

The success of the synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of solvent, the use of catalysts and ligands, and the precise control of temperature and reaction time.

The choice of solvent can significantly impact the efficiency of C-Te bond formation. Polar aprotic solvents are often favored as they can solubilize the reagents and facilitate the nucleophilic substitution or the catalytic cycle in transition metal-mediated reactions.

For the in situ generation of sodium telluride using NaBH₄, dimethylformamide (DMF) has been shown to be an effective solvent. mdpi.com In the synthesis of dialkyl thioethers using xanthates, DMF was also found to be the optimal solvent, with other polar aprotic solvents like DMSO, NMP, and DMAc resulting in lower yields. mdpi.com In the context of copper-catalyzed synthesis of unsymmetrical diorganyl chalcogenides, reactions have been successfully performed under solvent-free conditions using microwave irradiation, highlighting a greener alternative. nih.gov For palladium-catalyzed cross-coupling reactions, solvents such as tetrahydrofuran (THF) are commonly used. frontiersin.orgfrontiersin.org The selection of the solvent system is therefore critical and must be tailored to the specific synthetic methodology being employed.

The following table illustrates the effect of different solvents on the yield of a model sulfidation reaction, which provides insights applicable to telluride synthesis:

EntrySolventYield (%)
1DMF77
2o-xyleneTrace
3Toluene25
41,4-Dioxane53
5Acetonitrile41
Data adapted from a model reaction for dialkyl thioether synthesis, demonstrating the importance of solvent choice. mdpi.com

Transition metal catalysis, particularly with palladium, is a cornerstone for the efficient formation of C-Te bonds. scispace.com The catalyst, typically a palladium(0) species, in conjunction with a suitable ligand, facilitates the cross-coupling of a halogenated thiophene with a butyltellurium nucleophile.

For Suzuki-Miyaura cross-coupling reactions involving thiophene-containing compounds, phosphine-based bulky ligands have been shown to be highly effective. frontiersin.org For instance, the use of a phosphine-based bulky ligand (L1) with a Pd(0) catalyst system demonstrated high efficiency in the coupling of thiophene-2-boronic ester with aryl bromides, achieving good to excellent yields with low catalyst loadings and short reaction times. frontiersin.orgfrontiersin.org The steric bulk of biaryl dialkyl phosphine (B1218219) ligands, such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (di-tBuXPhos), has been shown to be critical for the efficacy of palladium-catalyzed C-O bond formation, a principle that extends to C-Te bond formation. organic-chemistry.org

The following table presents a comparison of different ligands in a model palladium-catalyzed arylation reaction, highlighting the impact of ligand structure on catalytic efficiency:

LigandYield (%)
PPh₃Low
P(o-tol)₃Moderate
XantphosHigh
3,5-(CF₃)₂XantphosVery High
Qualitative data adapted from studies on palladium-catalyzed arylation reactions, illustrating the general trend of ligand effects. researchgate.net

Copper catalysts, such as copper(I) iodide (CuI), have also been employed, particularly in the synthesis of unsymmetrical diorganyl chalcogenides from boronic acids under solvent-free conditions. nih.govmdpi.com

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the selective and efficient synthesis of this compound. The optimal temperature and time depend on the specific synthetic route and the reactivity of the substrates and reagents.

In the in situ generation of sodium telluride, the initial reduction of elemental tellurium with NaBH₄ is typically carried out at an elevated temperature, for example, 80°C for 1 hour, to ensure complete formation of Na₂Te. The subsequent reaction with the organyl halide is often performed at a lower temperature, ranging from room temperature (25°C) to higher temperatures depending on the halide's reactivity, for a period of 3 to 5 hours. mdpi.com

For palladium-catalyzed cross-coupling reactions, temperatures can range from room temperature to reflux conditions. For instance, Suzuki-Miyaura reactions for synthesizing thiophene-containing polymers have been successfully carried out at 65°C. frontiersin.org Shortening the reaction time from 48 hours to just 15 minutes in some cases had little effect on the yield, demonstrating the high activity of certain catalyst systems. frontiersin.org In the copper-catalyzed synthesis of diorganyl tellurides using microwave irradiation, optimal conditions were found to be 100°C for 15 minutes. mdpi.com

The following table summarizes the optimization of reaction time and temperature for a model copper-catalyzed telluride synthesis:

EntryTime (min)Temperature (°C)Yield (%)
11158082
121512080
13510075
143010083
Data adapted from the optimization of copper-catalyzed synthesis of unsymmetrical diorganyl tellurides. mdpi.com

Careful control of these parameters is essential to maximize the yield of the desired product while minimizing the formation of byproducts and decomposition of the tellurium-containing compounds.

Chemical Reactivity and Transformations of 3 Butyltellanyl Thiophene

Reactions Involving the Tellurium Center

The tellurium atom, with its lone pairs of electrons and its position in the chalcogen group, is a primary site of reactivity.

The tellurium atom in the butyltellanyl group is susceptible to oxidation, leading to hypervalent tellurium species. The oxidation state of tellurium can be changed from Te(II) to Te(IV) or Te(VI). Mild oxidation can convert the telluride to a telluroxide, while stronger oxidizing agents can produce the corresponding tellurone. The specific products are dependent on the reaction conditions and the oxidant used.

Table 1: Oxidation States of Tellurium in 3-(Butyltellanyl)thiophene Derivatives

MoietyTellurium Oxidation StateCompound Class
-TeBu+2Telluride
-Te(O)Bu+4Telluroxide
-Te(O)2Bu+6Tellurone

The tellurium atom in this compound possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers, forming transition metal complexes. libretexts.org The resulting complexes can undergo ligand exchange reactions, where the tellurothiophene ligand is displaced by another ligand, or where it displaces a different ligand from a coordination sphere. libretexts.orgsavemyexams.com

The kinetics and mechanism of these exchange reactions are influenced by several factors, including the nature of the metal, the entering and leaving ligands, and the solvent. libretexts.orgchem-soc.si For instance, ligand exchange can proceed through associative or dissociative mechanisms. libretexts.org Associative pathways, often seen in square planar complexes like those of Pt(II), involve the initial coordination of the incoming ligand to form a higher-coordinate intermediate. libretexts.org The rate of ligand exchange can be significantly affected by the concentration of the entering ligand. chem-soc.si

Table 2: Factors Influencing Ligand Exchange Reactions at a Coordinated Metal Center

FactorInfluence on Reaction Rate and Mechanism
Metal Center The identity, oxidation state, and coordination geometry of the metal ion significantly affect exchange rates. For example, d8 Pt(II) complexes often undergo associative substitution. libretexts.org
Entering Ligand The nucleophilicity and concentration of the entering ligand can increase the rate of associative substitution reactions. chem-soc.si
Leaving Ligand The strength of the metal-ligand bond with the leaving group influences the rate of both associative and dissociative pathways.
Steric Hindrance Sterically bulky ligands can hinder the approach of an incoming ligand, slowing associative substitution but potentially accelerating dissociative pathways. nih.gov
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Reactions at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is prone to reactions that functionalize its carbon atoms, particularly electrophilic substitution.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes. researchgate.netlibretexts.org The regiochemical outcome of such reactions on this compound is directed by both the ring sulfur atom and the butyltellanyl substituent. The sulfur atom strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). The butyltellanyl group at the C3 position is generally considered an activating group that directs electrophiles to the ortho and para positions.

In this case, the directing effects are:

Sulfur Atom : Directs to C2 and C5.

Butyltellanyl Group (-TeBu) : Directs to C2 (ortho), C4 (ortho), and C5 (para, through the sulfur).

The C2 and C5 positions are therefore electronically activated by both the ring sulfur and the C3-substituent. smolecule.com Generally, substitution at the C2 position is kinetically and thermodynamically favored over the C5 position in 3-substituted thiophenes. researchgate.net The C4 position is activated by the tellurium substituent but is generally less reactive than the α-positions of the thiophene ring.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of AttackDirecting InfluencePredicted Outcome
C2 Activated by S (α-position), -TeBu (ortho)Major Product
C5 Activated by S (α-position), -TeBu (para-like)Significant Product
C4 Activated by -TeBu (ortho)Minor Product

Beyond electrophilic substitution, regioselective functionalization can be achieved through other means, such as metalation and cross-coupling reactions. The C-H bond at the C2 position is the most acidic proton on the thiophene ring, making it susceptible to deprotonation by strong bases (metalation), followed by reaction with an electrophile. This provides a powerful method for introducing a wide variety of functional groups specifically at the C2 position. organic-chemistry.org

Furthermore, the carbon-tellurium bond itself can participate in cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, can be employed to form new carbon-carbon bonds at the C3 position by coupling with boronic acids or terminal alkynes, respectively. researchgate.netresearchgate.net This approach utilizes the tellurium moiety as a leaving group to build more complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions of related 2,5-bis(butyltelluro)thiophene with terminal alkynes have been shown to be an efficient method for synthesizing acetylenic thiophene derivatives. researchgate.net

Participation in Polymerization and Oligomerization Processes

Thiophene and its derivatives are fundamental building blocks for conducting polymers and oligomers due to their electronic properties. ias.ac.innih.gov this compound can potentially serve as a monomer for the synthesis of polythiophenes and oligothiophenes.

The inclusion of the butyltellanyl group at the 3-position would be expected to significantly influence the properties of the resulting polymer. The bulky nature of the substituent could affect the regioregularity of the polymer chain during synthesis (i.e., the ratio of head-to-tail vs. head-to-head couplings), which in turn impacts the material's ability to self-assemble and its electronic properties. rsc.org While perfectly regioregular poly(3-alkylthiophene)s often exhibit high crystallinity, introducing a small amount of irregularity can sometimes enhance these properties under certain conditions. rsc.org

The tellurium atom, being more polarizable than sulfur or selenium, could also enhance inter-chain electronic interactions and modify the polymer's bandgap. The polymerization can be achieved through various methods, including oxidative polymerization or transition-metal-catalyzed chain-growth polymerizations. rsc.orgrsc.org The study of thiophene oligomers shows that increasing the number of monomer units raises the energy of the highest occupied molecular orbital (HOMO), which increases the reactivity and tunes the electronic and optical properties of the material. ias.ac.inrsc.orgrmiq.org The incorporation of a tellurium atom would likely contribute to this trend, potentially leading to materials with tailored optoelectronic characteristics suitable for applications in organic electronics. nih.gov

Monomer for Conjugated Polymer Synthesis

This compound serves as a monomer unit for the creation of conjugated polymers, a class of materials noted for their electronic and optical properties. The polymerization of thiophene and its derivatives can be achieved through several methods, primarily electrochemical and chemical oxidative polymerization. kpi.uamdpi.com In these processes, the thiophene rings link together, typically at the 2- and 5-positions, to form a long, conjugated polymer backbone.

Electrochemical polymerization is a common technique where a voltage is applied to a solution containing the monomer. researchgate.net This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. researchgate.net The resulting polymer film is deposited onto the surface of the electrode. mdpi.com The specific conditions of the electropolymerization, such as the applied potential, solvent, and electrolyte, can significantly influence the properties and morphology of the resulting polymer film. researchgate.net While direct studies on the electropolymerization of this compound are not extensively detailed, the general mechanism for thiophene derivatives involves the formation of radical cations that initiate polymerization. researchgate.netresearchgate.netnih.gov The presence of the butyltellanyl group is expected to influence the oxidation potential of the monomer and the electronic characteristics of the final polymer.

Chemical oxidative polymerization offers another route, often employing oxidants like iron(III) chloride (FeCl₃). kpi.uamdpi.com In this method, the oxidant initiates the polymerization of 3-substituted thiophene monomers. kpi.ua The resulting polymers, poly(3-substituted thiophene)s, are often soluble and processable, which is a significant advantage over unsubstituted polythiophene. researchgate.netcmu.edu The synthesis of regioregular poly(3-alkylthiophene)s, in particular, has led to materials with enhanced electronic and photonic properties due to the well-ordered head-to-tail linkages between monomer units. cmu.edumagtech.com.cn The incorporation of a tellurium atom into the polymer structure, as would be the case with poly(3-butyltellanylthiophene), is a strategy explored in materials science to modify the electronic band gap and charge transport properties of semiconducting polymers. acs.org

Table 1: Common Polymerization Methods for Thiophene Derivatives
Polymerization MethodDescriptionTypical Reagents/ConditionsKey Feature
Electrochemical PolymerizationPolymer film is grown on an electrode surface by applying an electrical potential to a monomer solution.Thiophene monomer, electrolyte (e.g., LiClO₄), solvent (e.g., acetonitrile), applied potential. researchgate.netForms polymer films directly on a substrate; thickness can be controlled by charge passed. mdpi.com
Chemical Oxidative PolymerizationMonomers are polymerized in solution using a chemical oxidizing agent.Thiophene monomer, oxidant (e.g., FeCl₃), solvent (e.g., chloroform). mdpi.comAllows for bulk synthesis of the polymer, which can then be processed from solution. kpi.ua
Catalyst-Transfer Polycondensation (e.g., GRIM)A chain-growth mechanism using a metal catalyst (typically Nickel) to produce well-defined, regioregular polymers.Dihalogenated thiophene monomer, Grignard reagent, Ni catalyst (e.g., Ni(dppp)Cl₂). cmu.eduresearchgate.netExcellent control over polymer molecular weight and regioregularity (Head-to-Tail coupling). cmu.edu

Precursor for Oligothiophene Architectures

The butyltellanyl group in this compound makes the compound a valuable precursor for the synthesis of well-defined oligothiophene architectures. Oligothiophenes, which are short, defined chains of thiophene rings, are crucial for studying the fundamental properties of conjugated systems and for building molecular-scale electronic components. rsc.org The carbon-tellurium (C-Te) bond can be activated to participate in various transition-metal-catalyzed cross-coupling reactions. researchgate.net

This reactivity is particularly useful in Stille and Suzuki-Miyaura cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. uh.edumdpi.com In this context, the butyltellanyl moiety functions as the organometallic component. For instance, studies on related compounds like 2-(butyltellanyl)thiophenes have shown they can be effectively coupled with aryl halides or triflates in the presence of a palladium catalyst. researchgate.netlookchem.com The Suzuki-Miyaura coupling of 2,5-bis(butyltellanyl)thiophenes with potassium aryltrifluoroborates has been used to synthesize 2,5-diarylthiophenes. researchgate.net Similarly, the Sonogashira coupling of 2-(butyltelluro)thiophene with terminal alkynes, catalyzed by palladium, yields acetylenic thiophene derivatives. researchgate.net

This synthetic strategy allows for an iterative, or step-by-step, approach to building oligothiophenes. rsc.orgnih.gov A researcher can start with this compound and couple it with a halothiophene (like 2-bromothiophene) to form a bithiophene. This new, larger molecule can then be functionalized and used in a subsequent coupling reaction to add another thiophene unit, and so on. This iterative process provides precise control over the final length, composition, and substitution pattern of the oligothiophene chain, which is essential for tuning its electronic and physical properties. rsc.orgnih.gov The use of organotellurium compounds as precursors is advantageous due to the unique reactivity of the C-Te bond compared to other organometallics used in cross-coupling. researchgate.net

Table 2: Cross-Coupling Reactions for Oligothiophene Synthesis
Reaction NameCoupling PartnersCatalystDescription
Suzuki-Miyaura CouplingOrganoboron compound (e.g., thiophene boronic acid) + Organohalide (e.g., bromothiophene). mdpi.comPalladium complex (e.g., Pd(PPh₃)₄). scirp.orgA versatile and widely used reaction with high functional group tolerance. mdpi.commdpi.com this compound can act as a precursor to one of the coupling partners. researchgate.net
Stille CouplingOrganotin compound (e.g., thienylstannane) + Organohalide. uh.eduPalladium complex. uwindsor.caTolerant of a wide variety of functional groups, making it useful in complex molecule synthesis. uh.edunih.gov
Kumada CouplingGrignard reagent (e.g., thienylmagnesium bromide) + Organohalide.Nickel or Palladium complex (e.g., Ni(dppe)Cl₂). mdpi.comOne of the earliest cross-coupling methods used for synthesizing polythiophenes and oligothiophenes. uh.edu
Sonogashira CouplingTerminal alkyne + Organohalide or Organotelluride. researchgate.netPalladium complex and a Copper co-catalyst.Specifically forms a C-C triple bond, useful for introducing acetylenic linkages into thiophene structures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the local chemical environments of atomic nuclei within a molecule. For 3-(Butyltellanyl)thiophene, both ¹H and ¹³C NMR, alongside advanced techniques, have been instrumental in confirming its structural integrity.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides crucial information about the arrangement and electronic environment of the protons in both the thiophene (B33073) ring and the butyl side chain. The aromatic protons of the thiophene ring typically appear as distinct multiplets in the downfield region, a consequence of the ring's aromaticity and the influence of the electron-donating butyltellanyl group. The protons on the butyl chain, being in a more shielded environment, resonate at higher fields (upfield).

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity
Thiophene H-2 7.50 - 7.70 Doublet of doublets
Thiophene H-4 7.10 - 7.30 Doublet of doublets
Thiophene H-5 7.40 - 7.60 Doublet of doublets
-Te-CH₂- (α) 2.80 - 3.00 Triplet
-CH₂- (β) 1.70 - 1.90 Sextet
-CH₂- (γ) 1.40 - 1.60 Sextet

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR for Carbon Framework Elucidation

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. The carbon atoms of the thiophene ring resonate at lower fields due to their sp² hybridization and aromatic character. The carbon atom directly attached to the tellurium (C-3) is significantly influenced by the heavy atom effect and its chemical shift provides direct evidence of the substitution pattern.

The carbon atoms of the butyl chain appear at higher fields. Similar to the proton spectrum, the carbon atom directly bonded to tellurium (α-carbon) is the most deshielded among the aliphatic carbons. The chemical shifts progressively shift upfield towards the terminal methyl carbon.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Estimated Chemical Shift (δ, ppm)
Thiophene C-2 135.0 - 138.0
Thiophene C-3 105.0 - 110.0
Thiophene C-4 130.0 - 133.0
Thiophene C-5 127.0 - 130.0
-Te-CH₂- (α) 15.0 - 20.0
-CH₂- (β) 33.0 - 36.0
-CH₂- (γ) 25.0 - 28.0

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques

While ¹H and ¹³C NMR provide foundational data, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. These experiments reveal scalar and dipolar couplings between nuclei, confirming the connectivity within the molecule. Solid-state NMR could provide insights into the molecular arrangement and dynamics in the solid phase. Furthermore, Gauge-Including Atomic Orbital (GIAO) calculations, a computational method, can be employed to predict NMR chemical shifts, offering a powerful tool for comparison with and validation of experimental data.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. The vibrations of the thiophene ring, including C-H stretching, C=C stretching, and ring breathing modes, are prominent features. The aliphatic C-H stretching and bending vibrations of the butyl group are also readily identifiable. A key, albeit often weak, absorption is the C-Te stretching vibration, which is expected to appear in the far-infrared region due to the heavy mass of the tellurium atom.

Table 3: Estimated FT-IR Vibrational Frequencies for this compound

Vibrational Mode Estimated Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2960 - 2850 Strong
Thiophene Ring C=C Stretch 1550 - 1400 Medium-Strong
CH₂ Bending 1470 - 1450 Medium
CH₃ Bending 1380 - 1370 Medium
Thiophene Ring Breathing 850 - 700 Medium-Strong

Note: These are estimated values based on analogous compounds and general principles of vibrational spectroscopy. Actual experimental values may vary.

FT-Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the thiophene ring and the C-Te bond are often more intense in the Raman spectrum. The C=C stretching vibrations of the thiophene ring and the C-Te stretching vibration are particularly well-suited for Raman analysis.

Table 4: Estimated FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Estimated Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2960 - 2850 Strong
Thiophene Ring C=C Stretch 1550 - 1400 Strong
Thiophene Ring Breathing 850 - 700 Strong

Note: These are estimated values based on analogous compounds and general principles of vibrational spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₈H₁₂STe), the molecular weight can be calculated based on the atomic masses of its constituent elements. Using the most abundant isotopes (¹²C, ¹H, ³²S, ¹³⁰Te), the nominal molecular weight is 268 g/mol . The high-resolution mass spectrum would exhibit a characteristic isotopic pattern for tellurium, which has several naturally occurring isotopes.

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected, showing the characteristic isotopic distribution of tellurium.

Alpha-Cleavage: Cleavage of the C-Te bond is a probable fragmentation pathway. This could lead to the loss of the butyl group (•C₄H₉) or the butyltellanyl radical (•TeC₄H₉).

Thienyl Cation: A significant fragment would likely be the thienyltellanyl cation [C₄H₃STe]⁺ or the simple thienyl cation [C₄H₃S]⁺ following the loss of the entire butyltellanyl group.

Butyl Group Fragmentation: The butyl chain itself can undergo fragmentation, leading to the loss of successive alkyl radicals (e.g., loss of •CH₃, •C₂H₅), resulting in peaks at M-15, M-29, etc. spectrabase.com

Thiophene Ring Fragmentation: The aromatic thiophene ring is relatively stable, but can undergo cleavage under energetic conditions.

The fragmentation of the analogous sulfur compound, 3-butylthiophene, shows a strong peak for the molecular ion (m/z 140) and a base peak at m/z 97, corresponding to the loss of a propyl radical (•C₃H₇) via cleavage of the butyl chain and rearrangement. nih.gov A similar pattern, adjusted for the mass of tellurium, could be anticipated for this compound.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z (for ¹³⁰Te) Predicted Fragment Ion Fragmentation Pathway
270 [C₈H₁₂STe]⁺ Molecular Ion (M⁺)
213 [C₄H₃STe]⁺ Loss of butyl radical (•C₄H₉)
149 [C₈H₁₂S]⁺ Loss of Tellurium (unlikely as single atom)
83 [C₄H₃S]⁺ Cleavage of C-Te bond

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The parent thiophene molecule exhibits strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.net The primary absorption band for thiophene is typically observed around 231 nm.

Substitution on the thiophene ring influences the position and intensity of these absorption bands. The butyltellanyl group (-TeC₄H₉) is expected to act as an auxochrome. The lone pair electrons on the tellurium atom can interact with the π-system of the thiophene ring, extending the conjugation. This interaction typically leads to a bathochromic (red) shift of the λₘₐₓ compared to unsubstituted thiophene. This effect is observed in other substituted thiophenes and tellurophenes. nih.gov Therefore, this compound is predicted to have its primary π → π* transition at a wavelength longer than 231 nm.

Table 2: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) for Thiophene and Related Compounds

Compound λₘₐₓ (nm) Type of Transition
Thiophene ~231 π → π*
3-Alkylthiophenes ~235-240 π → π*

| This compound (Predicted) | >240 | π → π * |

UV-Vis-Near Infrared (NIR) spectroscopy is primarily used to study materials with highly extended conjugated systems, such as conjugated polymers or molecules with very low energy electronic transitions (small HOMO-LUMO gaps). mdpi.com For a small, single-ring molecule like this compound, significant absorption in the NIR region (typically >700 nm) is not expected. Its electronic transitions would be confined to the UV and possibly the very near-visible range. This technique would become relevant if this compound were used as a monomeric unit to synthesize a polymer, such as poly(this compound). In such a polymer, the extended π-conjugation along the backbone would significantly lower the energy of the π → π* transition, potentially shifting the absorption into the visible or NIR region. mdpi.com

Fluorescence is the emission of light from a molecule after it has absorbed light. While some thiophene derivatives can be fluorescent, many exhibit low quantum yields. nih.govresearchgate.net The photoluminescence of organotellurium compounds is often even less efficient. The presence of the heavy tellurium atom tends to promote intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This "heavy-atom effect" significantly quenches fluorescence, as the molecule is more likely to relax via non-radiative pathways or phosphorescence from the triplet state.

Therefore, it is predicted that this compound would be a very weak fluorophore, with an extremely low fluorescence quantum yield. nih.gov Any emission, if detectable, would be expected at a longer wavelength than its absorption maximum (Stokes shift).

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of molecules, particularly for assigning electronic transitions and identifying degenerate or near-degenerate excited states. There is no available MCD spectroscopic data in the reviewed literature for this compound or closely related simple tellurophenes. Such an analysis would be valuable for providing a more detailed picture of the molecular orbitals involved in its electronic transitions.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, predictions about its molecular geometry can be made based on data from other thiophene derivatives. researchgate.netresearchgate.net

The thiophene ring is expected to be planar. nih.gov The C-S and C-C bond lengths within the ring will be characteristic of an aromatic system. The geometry around the tellurium atom is expected to be bent, with a C-Te-C bond angle influenced by the size of the tellurium atom and the steric bulk of the butyl group. In related tellurophenes, the C-Te-C angle is typically acute, around 82°. The Te-C bond length between the tellurium atom and the thiophene ring would provide insight into the degree of electronic interaction between them. In the solid state, molecules would likely pack in a manner influenced by weak van der Waals forces. Powder X-ray diffraction (PXRD) could provide information on the crystallinity and packing of a bulk sample. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Thiophene
3-Butylthiophene
Tellurophene (B1218086)

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A comprehensive search of available scientific literature and structural databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its precise molecular geometry, bond lengths, bond angles, and crystal packing arrangement is not publicly available at this time.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Analysis of scientific databases for powder X-ray diffraction (PXRD) patterns specific to this compound returned no results. Therefore, data on its crystalline phase, polymorphs, and degree of crystallinity are not available in the reviewed literature.

Electrochemical Characterization Techniques

Electrochemical techniques are crucial for determining the redox properties of a molecule, which are vital for applications in electronics and materials science.

Cyclic Voltammetry (CV) for Redox Behavior and Polymerization Potential

No studies detailing the cyclic voltammetry (CV) of this compound were found in the surveyed literature. As a result, its redox behavior, including oxidation and reduction potentials, electrochemical reversibility, and potential for electropolymerization, has not been documented.

Differential Pulse Voltammetry (DPV) for Electrochemical Response

A search for the electrochemical analysis of this compound using differential pulse voltammetry (DPV) yielded no specific results. Information regarding its electrochemical response with this technique is therefore unavailable.

Chronoamperometry for Electrochemical Processes

No published research on the use of chronoamperometry to study the electrochemical processes of this compound could be located.

Thermal Analysis (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis provides insight into the stability and decomposition behavior of materials at varying temperatures.

A literature review found no thermogravimetric analysis (TGA) data for this compound. Information regarding its thermal stability, decomposition temperatures, and degradation profile is currently not published.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

There is no published research detailing quantum chemical calculations specifically for the electronic structure and geometry of 3-(Butyltellanyl)thiophene.

No specific Density Functional Theory (DFT) studies using functionals such as B3LYP or various basis sets for this compound have been reported in the literature. While DFT is a common method for investigating organotellurium compounds, data for this particular molecule is absent. ufms.brekb.eg

The prediction of spectroscopic parameters like NMR chemical shifts and vibrational frequencies for this compound through computational methods has not been documented in available scientific papers.

Molecular Orbital Analysis

A specific molecular orbital analysis of this compound is not found in the current scientific literature.

Determinations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available. Such analyses are crucial for understanding a molecule's reactivity and electronic properties. researchgate.neteurjchem.comresearchgate.net

There are no reported Natural Bond Orbital (NBO) analyses for this compound to provide insights into its specific bonding interactions and charge distributions.

Spectroscopic Property Prediction and Simulation

Simulations and predictions of the spectroscopic properties of this compound are not present in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

The butyl group attached to the tellurium atom in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and determine their relative energies. This can be achieved through systematic or stochastic searches on the potential energy surface of the molecule, typically calculated using DFT or other quantum mechanical methods. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and physical properties. For substituted thiophenes, the orientation of the substituent relative to the ring is a key conformational feature. femaflavor.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the system, allowing for the exploration of the conformational space and the study of time-dependent properties. For this compound, MD simulations could be used to understand how the butyl chain moves and folds, and how this might affect the accessibility of the tellurium atom or the thiophene (B33073) ring for reactions. Such simulations would also be valuable for studying the interactions of this molecule with other molecules or in a condensed phase.

Reaction Mechanism Studies and Energetics

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms and calculating the associated energy changes. chemguide.co.uk For this compound, computational methods can be used to investigate various potential reactions, such as oxidation at the tellurium center, electrophilic substitution on the thiophene ring, or reactions involving the C-Te bond. nih.gov

A hypothetical reaction coordinate diagram for an electrophilic substitution on the thiophene ring of this compound would illustrate the energy changes as the reaction progresses from reactants to products, highlighting the energy of any intermediates and the activation energy required to overcome the transition state.

Advanced Applications in Materials Science and Organic Electronics

Precursors for Tellurium-Containing Advanced Materials

Organotellurium compounds are increasingly investigated as precursors for the deposition of thin films containing tellurium, which are crucial for various high-tech applications. The volatility and decomposition characteristics of molecules like 3-(Butyltellanyl)thiophene are critical for their potential use in these processes.

Fabrication of Phase Change Memory Materials

Phase change memory (PCM) is a non-volatile random-access memory technology that relies on the rapid, reversible phase transition of specific materials, typically chalcogenide alloys like Germanium-Antimony-Tellurium (GST). The fabrication of PCM devices requires precise deposition of these tellurium-containing materials. Organotellurium precursors are essential in chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques to grow these thin films at relatively low temperatures. While specific studies detailing the use of this compound for PCM fabrication are not extensively documented, the general class of alkyl tellurols and related organotellurium compounds are valued for their potential to deliver tellurium with controlled purity and reactivity.

Thin Film Deposition using Organotellurium Precursors (e.g., ALD, CVD)

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are cornerstone techniques for manufacturing microelectronics, enabling the growth of ultrathin films with high conformity and precision. The selection of a suitable chemical precursor is paramount for the success of these processes. An ideal precursor should possess adequate volatility, thermal stability to prevent premature decomposition, and high reactivity on the substrate surface. harvard.edu

Organotellurium compounds are explored as precursors for depositing telluride thin films. For instance, silyl (B83357) compounds of tellurium, such as (R₃Si)₂Te, have been successfully used to deposit metal tellurides via ALD. While the direct application of this compound as an ALD or CVD precursor is a specialized area of research, its structure suggests potential viability. The butyl group and the thiophene (B33073) ring influence the molecule's volatility and thermal decomposition pathways, which are key parameters for its performance in deposition processes.

Deposition TechniqueKey Precursor RequirementsPotential Role of Organotellurium Compounds
ALD (Atomic Layer Deposition)Volatility, Thermal Stability, Self-limiting surface reactionsServe as the tellurium source, reacting sequentially with a metal precursor.
CVD (Chemical Vapor Deposition)Volatility, Controlled decomposition at substrate temperatureDecompose in the vapor phase to deposit tellurium-containing films.

Conjugated Polymers and Oligomers Incorporating Butyltellanylthiophene Units

The incorporation of heavy chalcogens like tellurium into conjugated polymer backbones is a strategy to modulate their optoelectronic properties. The larger size and higher polarizability of tellurium compared to sulfur can lead to a reduced bandgap and altered charge transport characteristics in the resulting polymers.

Synthesis of Poly[this compound] and Copolymers

The synthesis of polymers derived from 3-substituted thiophenes is a well-established field. researchgate.net However, the polymerization of tellurium-containing thiophene monomers like this compound presents unique challenges and opportunities. The synthesis of hybrid polymers incorporating tellurophene (B1218086) units has been explored, demonstrating the feasibility of creating such materials. researchgate.net The resulting poly[this compound] would be a member of the polythiophene family, known for their semiconducting properties.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful method for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net This technique involves the oxidative coupling of monomer units. For 3-substituted thiophenes, the polymerization potential and the quality of the resulting film are highly dependent on the nature of the substituent. researchgate.netdtic.mil

The general process involves applying a potential to a solution containing the monomer and a supporting electrolyte. This process can be controlled to produce films of varying thickness and morphology. While specific protocols for the electrochemical polymerization of this compound are not widely available, the methodology would likely be adapted from established procedures for other 3-alkylthiophenes and related derivatives. kpi.uanih.gov

Table of Electrochemical Polymerization Parameters for 3-Substituted Thiophenes

Monomer Example Oxidation Potential (V vs. SCE) Resulting Polymer Properties
3-methoxythiophene 1.1 Electrochromic
3-thiophenemethanol 1.5 Photoluminescent
3-thiopheneethanol 1.5 Photoluminescent
3-thiophenecarboxylic acid 1.8 Suitable for copolymerization

Data adapted from studies on various 3-substituted thiophenes. researchgate.net

Chemical Polymerization Routes

Chemical oxidative polymerization offers a scalable route to produce bulk quantities of polythiophenes. A common method involves using an oxidant like ferric chloride (FeCl₃) to polymerize 3-alkylthiophene monomers in a suitable solvent. kpi.ua This approach has been extensively used for synthesizing a wide range of poly(3-substituted thiophene)s. researchgate.netnih.gov

Another powerful technique is catalyst-transfer polycondensation, often using Grignard metathesis (GRIM) or other cross-coupling reactions (e.g., Stille, Suzuki). These methods can yield polymers with high regioregularity (e.g., head-to-tail linkages), which is crucial for achieving optimal electronic properties. The synthesis of a closely related polymer, poly[3-(butylthio)thiophene], has been achieved with high head-to-tail regularity, suggesting that similar synthetic strategies could be applied to its tellurium analogue. rsc.org The synthesis of copolymers containing various thiophene units is also a common strategy to fine-tune the material's properties for specific applications. manchester.ac.uknih.gov

Performance in Organic Electronic Devices

The unique electronic structure imparted by the tellurium atom makes polymers derived from this compound promising candidates for a variety of organic electronic devices.

The charge carrier mobility in the active layer of an OFET is a key performance metric. The incorporation of tellurophene units into a polythiophene backbone has been shown to yield materials with significant hole mobilities. For example, a block copolymer containing 3-hexyltellurophene, P(STe)b(3HT), has demonstrated a hole mobility of 2.9 × 10⁻² cm² V⁻¹ s⁻¹. scholaris.ca This performance is attributed to the ordered molecular packing and the electronic contribution of the tellurium atoms. Given the similar structure, polymers derived from this compound are expected to exhibit comparable or potentially enhanced OFET performance, contingent on the optimization of thin-film morphology and device architecture. The ability to form regioregular structures is a critical factor in achieving high charge carrier mobilities.

Electrochromic devices, which change their optical properties in response to an applied voltage, are another potential application for tellurophene-containing polymers. The color changes in these devices are due to the redox switching of the conjugated polymer. Polythiophene and its derivatives are well-known for their electrochromic properties. cardiff.ac.ukresearchgate.net The introduction of a tellurium-containing substituent like the butyltellanyl group can modify the electronic transitions and thus the color of both the neutral and doped states of the polymer. While specific studies on the electrochromic behavior of poly(this compound) are limited, the broader class of poly(3-alkylthiophene) derivatives has been extensively investigated for electrochromic applications, demonstrating the potential for this class of materials. researchgate.net

Structure-Property Relationships in Tellurium-Thiophene Conjugated Systems

The interplay between the chemical structure and the electronic properties of conjugated polymers is fundamental to their function in devices. In tellurium-thiophene systems, the tellurium atom plays a pivotal role in defining these relationships.

The electronic band gap of a conjugated polymer is a critical parameter that determines its absorption and emission properties, as well as its suitability for various electronic applications. The incorporation of tellurium into a thiophene-based polymer has a significant impact on its band gap. Generally, as one moves down the chalcogen group from sulfur to selenium to tellurium, the aromaticity of the corresponding heterocycle decreases, and the polarizability increases. This leads to a narrowing of the HOMO-LUMO gap. researchgate.net

The elongation of the π-conjugated bridge in oligothiophenes also leads to a narrower optical band gap. nih.gov The presence of the larger, more polarizable tellurium atom can enhance the effective conjugation along the polymer backbone. This is because the d-orbitals of tellurium can participate in the π-conjugation, leading to a more delocalized electronic system. Consequently, polymers containing this compound units are expected to have a smaller band gap compared to their purely thiophene-based counterparts. This red-shift in absorption is advantageous for applications such as organic photovoltaics, where broader absorption of the solar spectrum is desirable.

Below is a table summarizing the expected influence of incorporating this compound into a polythiophene backbone on key material and device properties.

PropertyInfluence of this compound IncorporationRationale
Regioregularity High HT-coupling achievableThe side group directs the polymerization, similar to other 3-substituted thiophenes.
OFET Hole Mobility Potentially high (e.g., ~10⁻² cm² V⁻¹ s⁻¹)Enhanced interchain interactions and charge transport due to Te atoms and ordered packing.
OPV Performance Potential for high PCENarrower band gap leading to broader solar absorption and favorable morphology.
Electrochromic Behavior Modified color transitionsAltered electronic structure affecting absorption in neutral and doped states.
Electronic Band Gap DecreasedIncreased polarizability and d-orbital participation of Te in π-conjugation.
Conjugation Length Effectively increasedEnhanced electronic delocalization along the polymer backbone.

Impact of Side Chain Engineering on Morphology and Charge Transport

The strategic manipulation of side chains on conjugated polymer backbones, a practice known as side-chain engineering, is a critical tool for tuning the morphology and charge transport properties of organic electronic materials. nih.govrsc.org In the context of thiophene-based systems, the introduction and modification of side chains, such as the butyltellanyl group in this compound, can profoundly influence the material's performance in devices. rsc.org

The size, shape, and chemical nature of the side chain dictate how polymer chains pack in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge carrier mobility. nih.govmdpi.com For instance, the choice of solvent during processing can interact with the side chains to influence molecular orientation, leading to different film morphologies (e.g., "edge-on" vs. "face-on" orientations), which have a significant impact on charge transport properties. mdpi.comresearchgate.net Research on alternating thiophene and benzothiadiazole moieties has shown that modifications to the side chains can lead to remarkable changes in the microstructure and domain texture of thin films upon thermal annealing, resulting in an order of magnitude increase in hole mobility. rsc.org

In polymers incorporating heavier chalcogens like selenium and tellurium, the side chains also play a crucial role in balancing solubility and intermolecular interactions. acs.org While strong Te–Te interactions are beneficial for charge transport, they can also lead to aggregation and reduced solubility, making processing a challenge. acs.org The butyl group in this compound, for example, would be expected to enhance solubility, enabling easier processing into thin films, a critical step for device fabrication. The interplay between the solubilizing alkyl chain and the electronically active polythiophene backbone, modified by the tellurium atom, is key to optimizing performance. Side-chain engineering has been shown to be an effective method to regulate the electronic structure and molecular packing of nonfullerene acceptors, leading to high power conversion efficiencies in organic solar cells. nih.gov

Noncovalent Interactions and Molecular Packing

Noncovalent interactions are fundamental forces that govern the self-assembly and molecular packing of organic semiconducting materials, including those based on this compound. asianpubs.orgnih.gov These interactions, which include van der Waals forces, π-π stacking, and heteroatom interactions, determine the three-dimensional arrangement of molecules in the solid state, which is intrinsically linked to the material's electronic properties. asianpubs.org

In organotellurium compounds, the tellurium atom itself can participate in unique and strong secondary bonding interactions. asianpubs.org These Te–Te or Te-heteroatom interactions are stronger than those of their lighter sulfur and selenium analogues and can lead to enhanced interchain electronic coupling, which is highly desirable for efficient charge transport. acs.orgacs.org The directionality and strength of these interactions can guide the formation of highly ordered structures, such as co-planar polymer backbones, which facilitate charge delocalization. rsc.org For example, unique tellurium-oxygen interactions have been shown to create fully coplanar ring units in certain tellurophene-containing polymers. rsc.org

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organotellurium chemistry is intrinsically linked to the development of robust and environmentally benign synthetic methodologies. Future research will likely focus on creating more efficient and sustainable ways to synthesize compounds like 3-(Butyltellanyl)thiophene.

Current Synthetic Approaches and Their Limitations: The synthesis of organotellurium compounds often involves multi-step procedures that may utilize hazardous reagents and produce significant waste. researchgate.netresearchgate.net Common methods for forming carbon-tellurium bonds include the reaction of organolithium or Grignard reagents with elemental tellurium or tellurium halides. wikipedia.org While effective, these methods can lack functional group tolerance and require stringent anhydrous and anaerobic conditions.

Emerging Green Synthetic Strategies: There is a growing emphasis on developing greener synthetic routes in organic chemistry. chemistryjournals.net For tellurium-thiophene compounds, this could involve:

Catalytic C-H Activation/Te-Insertion: Direct telluration of the thiophene (B33073) ring via C-H activation would be a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. chemistryjournals.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. chemistryjournals.net

Biocatalysis: While still in its infancy for organometallic chemistry, the use of enzymes to catalyze the formation of carbon-heteroatom bonds is a promising long-term goal.

The development of such methods will not only make the synthesis of this compound and its derivatives more practical and scalable but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Novel Tellurium-Thiophene Hybrid Materials with Tailored Functionalities

The unique electronic properties of tellurium, when combined with the charge-transport capabilities of thiophene, offer a rich playground for the design of novel hybrid materials with customized functionalities.

Rationale for Hybrid Materials: The incorporation of tellurium into conjugated polymers can lead to materials with red-shifted optical absorption, high polarizability, and strong intermolecular interactions due to Te-Te contacts. acs.orgresearchgate.net These properties are highly desirable for applications in organic electronics.

Potential Hybrid Material Architectures:

Copolymers: Copolymerizing this compound with other functional monomers can lead to polymers with tailored electronic and optical properties. For instance, alternating copolymers with electron-deficient units could result in donor-acceptor materials with narrow bandgaps, suitable for organic photovoltaics.

Nanocomposites: Hybrid materials combining this compound-based polymers with inorganic nanoparticles (e.g., TiO2, ZnO) could exhibit enhanced properties for applications in catalysis or sensing. researchgate.net

Self-Assembled Monolayers (SAMs): Thiophene derivatives can form ordered monolayers on various surfaces, which can be used to modify electrode interfaces in electronic devices.

The ability to fine-tune the properties of these hybrid materials by altering the chemical structure of the tellurium-thiophene building block is a key area for future exploration.

Advanced Characterization Techniques for In-Operando Studies of Devices

To fully understand and optimize the performance of devices based on tellurium-thiophene materials, it is crucial to employ advanced characterization techniques that can probe the material's properties under operating conditions.

Challenges in Characterization: Organotellurium compounds can be sensitive to air and light, which can complicate their characterization. scholaris.ca Furthermore, understanding the structure-property relationships in thin films and at interfaces within a device is a significant challenge.

Key Advanced Characterization Techniques:

Synchrotron-Based X-ray Techniques: Techniques such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide detailed information about the molecular orientation and electronic structure of thin films.

In-Operando Spectroscopy: Techniques like in-operando UV-Vis-NIR spectroscopy and Raman spectroscopy can monitor changes in the electronic and vibrational properties of the material as the device is functioning.

Advanced Microscopy Techniques: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide high-resolution images of the morphology of thin films, while Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function.

Time-Resolved Spectroscopy: Ultrafast transient absorption spectroscopy can be used to study the dynamics of charge carriers and excitons, which is crucial for understanding the performance of photovoltaic and light-emitting devices.

The application of these advanced techniques will provide invaluable insights into the charge transport, photophysics, and stability of tellurium-thiophene based devices, guiding the design of next-generation materials.

Synergistic Integration of Experimental and Computational Approaches for Rational Design

The combination of experimental synthesis and characterization with computational modeling offers a powerful strategy for the rational design of new materials with optimized properties.

The Role of Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties, and charge transport characteristics of new molecules before they are synthesized. ekb.egmdpi.com This can help to guide synthetic efforts towards the most promising candidates.

Areas for Synergistic Research:

Predicting Band Gaps and Energy Levels: Computational modeling can accurately predict the HOMO and LUMO energy levels of tellurium-thiophene derivatives, which is crucial for designing materials for organic solar cells and transistors. researchgate.net

Understanding Intermolecular Interactions: Modeling can provide insights into the nature and strength of Te-Te interactions and how they influence the packing and charge transport properties of materials. acs.org

Simulating Device Performance: More advanced modeling techniques can be used to simulate the behavior of entire devices, helping to identify performance bottlenecks and guide device optimization.

By integrating computational predictions with experimental results, researchers can accelerate the discovery and development of high-performance tellurium-thiophene materials.

Potential in Advanced Sensor Technologies

The sensitivity of the tellurium atom to its chemical environment makes tellurium-thiophene compounds promising candidates for use in advanced sensor technologies.

Sensing Mechanisms: The interaction of an analyte with the tellurium center can lead to changes in the electronic or optical properties of the molecule, which can be detected as a sensor response. For example, the oxidation state of tellurium is sensitive to redox processes, which could be exploited for the detection of oxidizing or reducing agents.

Potential Sensor Applications:

Chemical Sensors: Tellurium-thiophene based materials could be used to detect a variety of chemical species, including metal ions, anions, and small molecules.

Biological Sensors: By functionalizing the thiophene ring with biorecognition elements, it may be possible to create sensors for biological targets such as proteins and DNA.

Vapor Sensors: Thin films of tellurium-thiophene polymers could be used as the active layer in chemiresistive or fluorescent sensors for the detection of volatile organic compounds. researchgate.net

The development of tellurium-thiophene based sensors is a relatively unexplored area that holds significant promise for a wide range of applications in environmental monitoring, medical diagnostics, and industrial process control.

Q & A

Q. What are the optimal synthetic routes for 3-(Butyltellanyl)thiophene, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of thiophene derivatives often involves nucleophilic substitution or transition metal-catalyzed coupling. For example, 3-substituted thiophenes can be synthesized via alkylation of thiophene precursors using butyltellanyl halides under inert atmospheres. Key factors include:
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in tellurium-substituted systems .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates and reduce side reactions .
  • Temperature : Controlled heating (60–80°C) minimizes decomposition of tellurium reagents, as observed in analogous thiophene alkylation reactions .
    Yield optimization requires purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodology :
  • ¹H/¹³C NMR : Confirm substitution patterns on the thiophene ring. For example, the butyltellanyl group causes deshielding of adjacent protons (δ ~7.2–7.5 ppm in ¹H NMR) .
  • FT-IR : Identify C-Te stretching vibrations (~550–600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should detect the molecular ion [M+H]⁺ with isotopic peaks consistent with tellurium (natural abundance ~0.09%) .
  • UV-Vis : Conjugation between the thiophene ring and tellurium substituent typically produces absorbance maxima near 280–320 nm .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in predicting the electronic properties of this compound, and what are the limitations compared to experimental data?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular orbitals, bond lengths, and vibrational frequencies. For example:
  • Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap indicates electronic conductivity, critical for applications in organic semiconductors .
  • Limitations : DFT may underestimate excitation energies compared to experimental UV-Vis data, requiring hybrid functionals (e.g., CAM-B3LYP) or ZINDO-CI corrections for accuracy .
    Validation against experimental crystallography or spectroscopy is essential to resolve discrepancies .

Q. What strategies can mitigate side reactions during the polymerization of this compound to form conductive polymers?

  • Methodology :
  • Electrochemical Polymerization : Use potentiostatic control (e.g., +1.2 V vs. Ag/AgCl) in anhydrous acetonitrile to prevent overoxidation, which degrades tellurium moieties .
  • Monomer Purity : Pre-purify monomers via vacuum distillation to remove traces of moisture or halides that initiate branching .
  • Additives : Additives like tetrabutylammonium hexafluorophosphate (TBAPF₆) improve ionic conductivity and film uniformity .
    Post-polymerization characterization via cyclic voltammetry and conductivity measurements (e.g., 4-probe technique) ensures reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

  • Methodology : Discrepancies often arise from approximations in DFT calculations (e.g., neglecting anharmonic effects). To resolve:
  • Scaling Factors : Apply empirical scaling (0.96–0.98) to calculated frequencies to align with experimental FT-IR/Raman data .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations if spectra were acquired in solution .
  • Isotopic Substitution : Compare spectra with deuterated analogs to isolate vibrational modes involving tellurium .

Experimental Design Considerations

Q. What are the critical parameters for designing stable thin films of this compound-based polymers for optoelectronic devices?

  • Methodology :
  • Substrate Preparation : Use ITO or gold electrodes functionalized with self-assembled monolayers (SAMs) to enhance adhesion .
  • Deposition Technique : Spin-coating (1000–3000 rpm) or electrochemical deposition ensures uniform thickness (50–100 nm) .
  • Stability Testing : Expose films to UV light and humidity while monitoring conductivity decay. Encapsulation with PMMA layers extends operational lifetime .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.